5-methyl-4-nitro-1H-benzimidazole
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Overview
Description
5-methyl-4-nitro-1H-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are characterized by a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-nitro-1H-benzimidazole typically involves the condensation of 4-methyl-1,2-phenylenediamine with 4-nitrobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, and a solvent like ethanol. The mixture is refluxed for several hours, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-nitro-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic conditions.
Substitution: Electrophiles like halogens, nitrating agents.
Major Products Formed
Oxidation: 6-amino-7-nitro-1H-benzimidazole.
Reduction: 6-methyl-7-nitroso-1H-benzimidazole.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
5-methyl-4-nitro-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-methyl-4-nitro-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects. The compound’s nitro group plays a crucial role in its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-1H-benzimidazole
- 6-methyl-1H-benzimidazole
- 7-nitro-1H-benzimidazole
Uniqueness
5-methyl-4-nitro-1H-benzimidazole is unique due to the presence of both a methyl and a nitro group on the benzimidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions with molecular targets, enhancing its potential as a therapeutic agent .
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
5-methyl-4-nitro-1H-benzimidazole |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-3-6-7(10-4-9-6)8(5)11(12)13/h2-4H,1H3,(H,9,10) |
InChI Key |
ZEVSEZPXSDDVOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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